molecular formula C22H36N2O4 B14314670 Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester CAS No. 106585-76-6

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester

Cat. No.: B14314670
CAS No.: 106585-76-6
M. Wt: 392.5 g/mol
InChI Key: UISCSHMWVDXFFP-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester is a synthetic organic compound. It belongs to the class of carbamates, which are widely used in various fields such as agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamate group, a phenyl ring substituted with a hexyloxy group, and a piperidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester typically involves the reaction of 2-(hexyloxy)phenol with a suitable carbamoyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hexyloxy group can be substituted with other alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various alkoxy-substituted phenyl derivatives.

Scientific Research Applications

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug or drug precursor.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The phenyl and piperidinyl moieties may also interact with other molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl-, ethyl ester
  • Carbamic acid, (4-methoxyphenyl)-, methyl ester
  • Carbamic acid, (2-chlorophenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester

Uniqueness

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester is unique due to the presence of the hexyloxy group on the phenyl ring, which can influence its solubility, reactivity, and biological activity. The combination of the methoxymethyl and piperidinyl groups also contributes to its distinct chemical and physical properties.

Properties

CAS No.

106585-76-6

Molecular Formula

C22H36N2O4

Molecular Weight

392.5 g/mol

IUPAC Name

(1-methoxy-3-piperidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate

InChI

InChI=1S/C22H36N2O4/c1-3-4-5-11-16-27-21-13-8-7-12-20(21)23-22(25)28-19(18-26-2)17-24-14-9-6-10-15-24/h7-8,12-13,19H,3-6,9-11,14-18H2,1-2H3,(H,23,25)

InChI Key

UISCSHMWVDXFFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COC

Origin of Product

United States

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